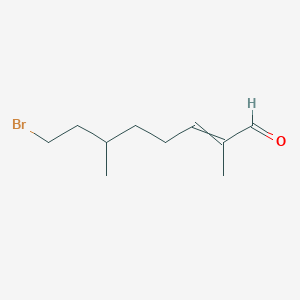

8-Bromo-2,6-dimethyloct-2-enal

Description

Strategic Importance of Halogen Substituents in Organic Synthesis

Halogen atoms, such as the bromine in 8-Bromo-2,6-dimethyloct-2-enal, are highly valuable in organic synthesis. tutorchase.com They can act as good leaving groups in nucleophilic substitution reactions, allowing for the introduction of a wide range of other functional groups. tutorchase.com Halogenation, the process of introducing a halogen into a molecule, is a fundamental transformation in organic chemistry. numberanalytics.com The position of the halogen can be strategically chosen to enable specific bond formations. In alkyl halides, the carbon-halogen bond is polarized, making the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.orgpearson.com

The Versatility of the α,β-Unsaturated Aldehyde Moiety in Chemical Transformations

The α,β-unsaturated aldehyde functionality is a key reactive feature of this compound. This conjugated system possesses two electrophilic sites: the carbonyl carbon and the β-carbon. wikipedia.org This dual reactivity allows for either direct (1,2-) addition to the carbonyl group or conjugate (1,4-) addition to the carbon-carbon double bond, depending on the nature of the nucleophile and the reaction conditions. wikipedia.orgpressbooks.pub This versatility makes α,β-unsaturated aldehydes valuable intermediates in the synthesis of more complex molecules. nih.govnih.gov The reactivity of these compounds can be further tuned by the presence of other substituents on the carbon framework. rsc.org

Contextual Placement of this compound within Advanced Synthetic Targets

While specific applications of this compound in the synthesis of complex natural products or pharmaceuticals are not extensively documented in publicly available literature, its structure suggests significant potential as a synthetic intermediate. The combination of a reactive aldehyde, a double bond, and a terminal bromide makes it a versatile building block. For instance, the aldehyde could be used in olefination or reductive amination reactions, the double bond could undergo various addition reactions, and the bromide could be displaced by a variety of nucleophiles or used in coupling reactions. The synthesis of related bromo-substituted heterocyclic compounds has been explored, highlighting the utility of such halogenated intermediates. semanticscholar.orgresearchgate.net

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₇BrO |

| Molecular Weight | 233.14 g/mol molbase.com |

| CAS Number | 194092-50-7 molbase.com |

| IUPAC Name | This compound |

| Canonical SMILES | CC(CCC=C(C)C=O)CCBr |

| InChI Key | TVPSEFGSUSFVOO-UHFFFAOYSA-N |

Structure

2D Structure

3D Structure

Properties

CAS No. |

194092-50-7 |

|---|---|

Molecular Formula |

C10H17BrO |

Molecular Weight |

233.14 g/mol |

IUPAC Name |

8-bromo-2,6-dimethyloct-2-enal |

InChI |

InChI=1S/C10H17BrO/c1-9(6-7-11)4-3-5-10(2)8-12/h5,8-9H,3-4,6-7H2,1-2H3 |

InChI Key |

TVPSEFGSUSFVOO-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC=C(C)C=O)CCBr |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 8 Bromo 2,6 Dimethyloct 2 Enal

Retrosynthetic Analysis of the 8-Bromo-2,6-dimethyloct-2-enal Skeleton

Retrosynthetic analysis provides a logical framework for dissecting the target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections focus on the key functional groups: the α,β-unsaturated aldehyde and the terminal bromide.

Primary Disconnections:

Aldehyde Formation: The α,β-unsaturated aldehyde can be disconnected via an olefination reaction or an aldol (B89426) condensation . youtube.com This suggests a precursor ketone or a simpler aldehyde and a corresponding phosphonium (B103445) ylide (Wittig reaction) or a stabilized carbanion. organic-chemistry.orgorganic-chemistry.org Another powerful approach is the oxidation of the corresponding allylic alcohol, (E)-8-bromo-2,6-dimethyloct-2-en-1-ol. nih.gov This disconnection simplifies the target to a less reactive alcohol precursor.

Carbon-Carbon Bond Formation: The main carbon chain can be broken down at various points. A key disconnection is adjacent to the C6-methyl group, suggesting a strategy based on the alkylation of a suitable enolate or an organometallic reagent . For instance, a Grignard reagent derived from a brominated precursor could be added to an appropriate electrophile.

Bromination: The terminal C8-bromide represents a functional group interconversion (FGI). The most logical precursor is a terminal alcohol, which can be selectively brominated. This leads back to a diol precursor, offering multiple synthetic handles.

A plausible retrosynthetic pathway is illustrated below:

Target: this compound

Disconnect 1 (FGI): Oxidation of (E)-8-bromo-2,6-dimethyloct-2-en-1-ol.

Disconnect 2 (Olefination): Wittig or Horner-Wadsworth-Emmons reaction on a C8-bromo-C6-methyl-octan-2-one precursor.

Disconnect 3 (Bromination): Selective bromination of a precursor diol, such as 2,6-dimethyloct-2-ene-1,8-diol.

Disconnect 4 (C-C bond): This leads back to simpler building blocks like citronellol (B86348) derivatives or other readily available chiral pool materials.

This analysis reveals that the synthesis can be approached convergently, where different fragments of the molecule are prepared separately before being combined.

Approaches to Stereoselective Synthesis of Branched Unsaturated Aldehydes

The presence of a stereocenter at the C6 position necessitates stereoselective synthetic methods to produce an enantiomerically pure or enriched product.

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is set, the auxiliary is removed and can often be recycled.

Evans Aldol Reaction: For constructing the carbon skeleton, an Evans oxazolidinone auxiliary can be used. blogspot.comyoutube.com The acyl oxazolidinone is enolized using a Lewis acid (e.g., dibutylboron triflate) and a mild base, which forms a Z-enolate via a six-membered chair-like transition state. blogspot.com Subsequent reaction with an aldehyde electrophile proceeds with high diastereoselectivity, controlled by the steric bulk of the auxiliary. youtube.com The auxiliary can then be reductively cleaved to reveal the desired aldehyde or alcohol functionality.

SAMP/RAMP Hydrazones: The SAMP/RAMP (S)- and (R)-1-amino-2-methoxymethylpyrrolidine) method provides a reliable way to perform asymmetric α-alkylation of aldehydes and ketones. The corresponding hydrazone is deprotonated to form an aza-enolate, which then reacts with an alkyl halide. The chiral auxiliary directs the approach of the electrophile, leading to high enantiomeric excess.

BINOL-based Ligands: 1,1'-Binaphthyl-2,2'-diol (BINOL) is a cornerstone of asymmetric catalysis. Its axial chirality can be used in Lewis acid complexes to control the stereochemistry of carbonyl additions or in the alkylation of chiral glycine (B1666218) derivatives to produce uncommon amino acids. wikipedia.org

Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst generates large quantities of an enantiomerically enriched product. frontiersin.org

Asymmetric Hydroformylation: This reaction introduces a formyl group (-CHO) and a hydrogen atom across an alkene double bond. Using chiral phosphine (B1218219) or phosphite (B83602) ligands on a rhodium or cobalt catalyst can achieve high enantioselectivity, directly forming a chiral aldehyde from a prochiral alkene.

Enantioselective Organocatalysis: Small organic molecules can catalyze reactions with high stereocontrol. For example, chiral secondary amines (e.g., derived from proline) can activate α,β-unsaturated aldehydes by forming a chiral iminium ion. acs.orgresearchgate.net This lowers the LUMO of the system, facilitating conjugate addition reactions that can set remote stereocenters. Similarly, dienamine activation allows for selective alkylation at the γ-position of unsaturated aldehydes. acs.org

Alkene Metathesis: Ruthenium-based catalysts can facilitate the cross-metathesis of electron-deficient olefins, providing a powerful tool for constructing α,β-unsaturated systems. organic-chemistry.org The use of chiral catalysts in this context can lead to enantioselective alkene formation.

Photoenzymatic Catalysis: Emerging techniques combine light-driven processes with enzymatic catalysis. For instance, flavin-dependent "ene"-reductases have been engineered to catalyze the asymmetric carbohydroxylation of alkenes, producing enantioenriched tertiary alcohols which are precursors to aldehydes. nih.gov

| Catalytic System | Transformation | Key Feature | Reference |

| Chiral Rhodium-Phosphine | Asymmetric Hydroformylation | Direct formation of chiral aldehydes from alkenes | General Knowledge |

| Proline-derived Amines | Iminium/Enamine Catalysis | Enantioselective conjugate addition and alkylation | acs.orgresearchgate.net |

| Engineered "Ene"-Reductases | Photoenzymatic Carbohydroxylation | Forms enantioenriched tertiary alcohols from alkenes | nih.gov |

| Chiral IDPi Brønsted Acid | Asymmetric Hydrolactonization | Creates enantiomerically enriched tertiary lactones | acs.org |

Controlling the stereochemistry of a center that is distant from existing chiral elements in an acyclic system is a significant challenge due to the conformational flexibility of the carbon chain. acs.org

Substrate Control: An existing stereocenter can influence the stereochemical outcome of a reaction at a remote position. This often relies on the formation of a cyclic transition state where the existing stereocenter dictates the facial selectivity of the incoming reagent.

Catalyst-Controlled Remote Functionalization: Advanced catalytic systems can override the inherent bias of the substrate. For instance, palladium-catalyzed remote functionalization of alkenyl cyclopropyl (B3062369) carbinols has been shown to generate distant 1,4- and 1,5-stereocenters with high selectivity. nih.gov

Formal C-H Alkylation: Organocatalytic methods have been developed for the formal C(sp²)-H alkylation of cyclic enones using nitroalkanes as the alkyl source. The enantioselectivity is determined in the rate-limiting nitro group elimination step, which is orchestrated by a bifunctional chiral catalyst, demonstrating effective remote stereocontrol. nih.gov

Regioselective and Chemoselective Bromination Techniques in Aliphatic Systems

Introducing a bromine atom at the terminal (C8) position of the octenal skeleton requires a reaction that is both regioselective (targeting the desired position) and chemoselective (avoiding reaction with the alkene and aldehyde).

Free-Radical Bromination: While classic radical bromination with N-Bromosuccinimide (NBS) often favors allylic or benzylic positions, conditions can be tuned. For aliphatic C-H bonds, selectivity can be poor. However, visible-light-mediated bromination using N-bromoamides has emerged as a powerful method for site-selective intermolecular functionalization of unactivated C-H bonds. acs.orgresearchgate.net This approach can exhibit selectivities that are superior to many traditional methods.

Hydrobromination of a Terminal Alkene: If the synthesis starts from a precursor with a terminal double bond (e.g., from a citronellol derivative), anti-Markovnikov hydrobromination can be achieved using HBr in the presence of radical initiators (e.g., peroxides).

Bromination of Alcohols: The most reliable method for regioselective bromination is the conversion of a primary alcohol. This two-step approach (reduction of a carboxylic acid or selective protection/deprotection) followed by bromination offers excellent control.

Appel Reaction: Using triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄) or N-bromosuccinimide provides a mild way to convert primary and secondary alcohols to the corresponding bromides.

Phosphorus Tribromide (PBr₃): A classic and effective reagent for converting primary alcohols to alkyl bromides.

| Bromination Method | Substrate | Selectivity | Key Features | Reference |

| Visible Light & N-Bromoamides | Aliphatic C-H | High site-selectivity for unactivated C-H | Mild, room temperature conditions | acs.orgresearchgate.net |

| HBr with Peroxides | Terminal Alkene | Anti-Markovnikov | Radical mechanism | General Knowledge |

| PBr₃ or CBr₄/PPh₃ | Primary Alcohol | High regioselectivity | Reliable conversion of -OH to -Br | General Knowledge |

| Dual Photoredox/Cobalt Catalysis | Allyl Carboxylates | Remote-Markovnikov Hydrobromination | Mild, visible-light conditions | acs.org |

| O₂/[C₄Py]NO₃/HBr System | Alkyl C-H | Benzylic/Alkyl Bromination | Transition-metal-free, aerobic | nih.govacs.org |

Olefination and Aldehyde Construction Reactions

The final construction of the α,β-unsaturated aldehyde moiety is a critical step. researchgate.net

Oxidation of Allylic Alcohols: A highly effective and common method for synthesizing α,β-unsaturated aldehydes is the mild oxidation of the corresponding primary allylic alcohol. numberanalytics.com Reagents like pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂) are ideal as they are selective for allylic alcohols and are unlikely to cause over-oxidation to the carboxylic acid or react with the alkene.

Wittig Reaction: This reaction involves the coupling of an aldehyde or ketone with a phosphonium ylide. acs.org To synthesize the target molecule, one could use a C7-keto-bromide precursor and react it with an ylide such as (triphenylphosphoranylidene)acetaldehyde. The stereoselectivity (E vs. Z) can be controlled by the nature of the ylide and reaction conditions.

Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction using phosphonate (B1237965) carbanions, the HWE reaction typically provides excellent stereoselectivity for the E-alkene, which is desired for the target molecule. It also has the advantage that the phosphate (B84403) byproduct is water-soluble, simplifying purification.

Aldol Condensation: The aldol condensation involves the reaction of an enolate with a carbonyl compound. numberanalytics.comnumberanalytics.com While useful for building the carbon backbone, controlling the reaction to directly form the α,β-unsaturated aldehyde can be challenging and may lead to mixtures of products unless carefully controlled. youtube.com

Julia-Kocienski Olefination: This reaction between a phenyl tetrazolyl (PT) sulfone and an aldehyde provides (E)-α,β-unsaturated products with high stereoselectivity. organic-chemistry.org

Wittig and Horner-Wadsworth-Emmons Reactions for α,β-Unsaturated Aldehydes

The construction of the α,β-unsaturated aldehyde moiety is a critical step in the synthesis of this compound. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are powerful and widely employed methods for the formation of carbon-carbon double bonds, making them highly relevant to this synthetic challenge.

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to yield an alkene and triphenylphosphine oxide. wikipedia.orglibretexts.orglibretexts.org The ylide is typically prepared from a phosphonium salt by treatment with a strong base. For the synthesis of an α,β-unsaturated aldehyde, a key starting material would be a suitable aldehyde or ketone that can be coupled with a phosphorus ylide containing the desired substituent pattern. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide; stabilized ylides tend to produce (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate carbanion, which is generated by treating a phosphonate ester with a base. wikipedia.orgalfa-chemistry.comorganic-chemistry.org This method offers several advantages over the traditional Wittig reaction. Phosphonate carbanions are generally more nucleophilic than the corresponding phosphorus ylides, allowing them to react with a broader range of aldehydes and ketones under milder conditions. wikipedia.orgnrochemistry.com A significant benefit of the HWE reaction is that the byproduct, a water-soluble phosphate ester, can be easily removed from the reaction mixture, simplifying purification. wikipedia.orgalfa-chemistry.com The HWE reaction typically shows a high stereoselectivity for the formation of (E)-alkenes. wikipedia.orgnrochemistry.com

For the specific synthesis of this compound, a hypothetical HWE approach would involve the reaction of a bromo-substituted ketone, such as 6-bromo-2-methylheptan-2-one, with a phosphonate reagent designed to introduce the enal functionality. The choice of base and reaction conditions would be crucial in ensuring high yields and stereoselectivity.

| Reaction | Key Reagents | Key Features | Stereoselectivity |

| Wittig Reaction | Aldehyde/Ketone, Phosphorus Ylide | Forms C=C bond, produces triphenylphosphine oxide byproduct. wikipedia.orglibretexts.orglibretexts.org | Dependent on ylide stability; stabilized ylides favor (E)-alkenes. organic-chemistry.org |

| Horner-Wadsworth-Emmons (HWE) Reaction | Aldehyde/Ketone, Phosphonate Ester, Base | More reactive nucleophile, water-soluble byproduct for easy removal. wikipedia.orgalfa-chemistry.comnrochemistry.com | Generally high selectivity for (E)-alkenes. wikipedia.orgnrochemistry.com |

Functional Group Interconversions Leading to the Enal Moiety

Functional group interconversions (FGIs) are fundamental strategies in organic synthesis that allow for the transformation of one functional group into another. In the context of this compound synthesis, FGIs are crucial for introducing the enal functionality at a late stage of the synthesis, often from a more stable or easily accessible precursor.

A prominent example of an FGI for this target molecule is the oxidation of the corresponding allylic alcohol, (E)-8-bromo-2,6-dimethyloct-2-en-1-ol. nih.gov This transformation can be effectively achieved using mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) is a commonly employed reagent for this purpose. The reaction is typically carried out in a suitable solvent like dichloromethane (B109758) at room temperature.

Table of Oxidation Reaction Details:

| Precursor | Reagent | Conditions | Yield |

|---|

Another potential FGI approach is the direct bromination of a precursor enal, such as 2,6-dimethyloct-2-enal. This method involves the use of a brominating agent to introduce the bromine atom at the desired position. Careful control of reaction conditions is necessary to achieve regioselectivity and avoid unwanted side reactions.

Convergent and Linear Synthesis Pathways for Polyfunctional Targets

The synthesis of a polyfunctional molecule like this compound can be approached through either a linear or a convergent strategy.

The choice between a linear and a convergent approach depends on various factors, including the complexity of the target molecule, the availability of starting materials, and the efficiency of the individual reactions.

| Synthesis Strategy | Description | Advantages | Disadvantages |

| Linear Synthesis | Sequential modification of a starting material. | Conceptually simple to plan. | Can be lengthy, low overall yield for many steps. |

| Convergent Synthesis | Independent synthesis of fragments followed by coupling. | More efficient for complex molecules, often higher overall yield. | Requires more complex planning and fragment synthesis. |

Mechanistic Investigations of Reactions Involving 8 Bromo 2,6 Dimethyloct 2 Enal

Mechanistic Pathways of Aldehyde Reactivity

The reactivity of 8-Bromo-2,6-dimethyloct-2-enal is largely dictated by the electrophilic nature of the aldehyde and the presence of α,β-unsaturation. These features allow for a variety of reaction pathways, including nucleophilic additions to the carbonyl group and reactions involving the conjugated system.

Nucleophilic Additions to the Carbonyl Group

The carbonyl carbon in this compound is electrophilic due to the polarization of the carbon-oxygen double bond. This makes it susceptible to attack by nucleophiles. Aldehydes are generally more reactive towards nucleophiles than ketones due to less steric hindrance and electronic factors. ncert.nic.in

The fundamental mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. This intermediate is then protonated to yield the final alcohol product. This process is known as 1,2-addition. ncert.nic.in Strong nucleophiles, such as Grignard reagents and organolithium compounds, typically favor this direct addition to the carbonyl group. libretexts.orgjove.com The rate of this reaction is influenced by the steric hindrance around the carbonyl group and the electronic properties of the substituents.

| Factor | Effect on 1,2-Addition | Rationale |

| Nucleophile Strength | Stronger nucleophiles favor 1,2-addition. | Strong, "hard" nucleophiles react faster at the more electrophilic carbonyl carbon. libretexts.org |

| Steric Hindrance | Increased steric hindrance around the carbonyl group disfavors 1,2-addition. | Bulky groups impede the approach of the nucleophile to the carbonyl carbon. |

| Reaction Temperature | Lower temperatures generally favor 1,2-addition. | 1,2-addition is often the kinetically controlled product. tutorchase.commasterorganicchemistry.com |

Reactivity of the α,β-Unsaturated System (e.g., Michael Additions, Cycloadditions)

The conjugation of the carbon-carbon double bond with the carbonyl group in this compound creates an extended π-system. This conjugation leads to the delocalization of electron density, making the β-carbon electrophilic and susceptible to nucleophilic attack in what is known as a conjugate or 1,4-addition. libretexts.org

Michael Additions: The Michael addition is a prime example of a 1,4-addition, where a soft nucleophile, such as an enolate or a Gilman reagent, adds to the β-carbon of an α,β-unsaturated carbonyl compound. byjus.comlibretexts.orglibretexts.org The mechanism proceeds through the formation of a resonance-stabilized enolate intermediate, which is then protonated to give the final product. libretexts.org This reaction is highly valuable for the formation of carbon-carbon bonds. researchgate.net

The competition between 1,2- and 1,4-addition is a key aspect of the reactivity of α,β-unsaturated aldehydes. tutorchase.com Weaker, "soft" nucleophiles and thermodynamic control (higher temperatures, longer reaction times) generally favor the more stable 1,4-adduct. libretexts.orgjove.com

Cycloadditions: The α,β-unsaturated system of this compound can also participate in cycloaddition reactions, most notably the Diels-Alder reaction. In this [4+2] cycloaddition, the conjugated diene system of another molecule reacts with the double bond (the dienophile) of the aldehyde. organic-chemistry.orgwikipedia.org The aldehyde group acts as an electron-withdrawing group, activating the dienophile for reaction. nih.gov These reactions are stereospecific and provide a powerful method for the synthesis of six-membered rings. organicchemistrydata.orglibretexts.org

| Reaction Type | Nucleophile/Reagent | Primary Product | Key Mechanistic Feature |

| Michael Addition | Soft nucleophiles (e.g., Gilman reagents, enamines) | 1,4-adduct | Formation of a resonance-stabilized enolate intermediate. libretexts.org |

| Diels-Alder Reaction | Conjugated diene | Cyclohexene derivative | Concerted [4+2] cycloaddition. wikipedia.org |

Bromine-Mediated Chemical Transformations

The bromine atom at the C8 position of this compound introduces another site of reactivity, allowing for nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions at the Brominated Carbon

The carbon atom bonded to the bromine is an electrophilic center, making it a target for nucleophiles. pressbooks.pub Being a primary alkyl halide, this compound is expected to undergo nucleophilic substitution primarily through an S_N2 mechanism. libretexts.orgyoutube.com

The S_N2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide leaving group. chemguide.co.uk This results in an inversion of stereochemistry at the reaction center. The rate of an S_N2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com

Factors influencing the S_N2 reaction at the brominated carbon include:

Steric Hindrance: The primary nature of the alkyl halide minimizes steric hindrance, favoring the S_N2 pathway.

Nucleophile Strength: Stronger nucleophiles lead to faster S_N2 reactions.

Leaving Group Ability: Bromide is a good leaving group, facilitating the substitution.

It is important to note that S_N1 reactions, which proceed through a carbocation intermediate, are generally not favored for primary alkyl halides due to the instability of the primary carbocation that would be formed. pbworks.com

Elimination Reactions to Form Dienals

In the presence of a strong, non-nucleophilic base, this compound can undergo an elimination reaction to form a conjugated dienal. The most likely mechanism for a primary alkyl halide is the E2 (bimolecular elimination) mechanism. lumenlearning.combyjus.comlibretexts.org

The E2 mechanism is a concerted, one-step process where the base abstracts a proton from the carbon adjacent to the bromine-bearing carbon (the β-carbon), while simultaneously the C-Br bond breaks and a new π-bond is formed. pressbooks.pub This reaction requires an anti-periplanar arrangement of the abstracted proton and the leaving group for optimal orbital overlap in the transition state. libretexts.org

The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. uci.edu However, the use of a sterically hindered base can lead to the formation of the less substituted alkene (Hofmann product).

| Reaction | Reagent | Mechanism | Key Features |

| Nucleophilic Substitution | Strong Nucleophile | S_N2 | Concerted, backside attack, inversion of stereochemistry. chemguide.co.uk |

| Elimination | Strong, non-nucleophilic base | E2 | Concerted, requires anti-periplanar geometry, Zaitsev's rule generally applies. libretexts.orguci.edu |

Oxidative Additions in Organometallic Cross-Coupling Reactions

The carbon-bromine bond in this compound is the primary site for organometallic cross-coupling reactions, which typically commence with an oxidative addition step. This step involves the insertion of a low-valent transition metal complex (commonly palladium, nickel, or iron) into the C(sp³)–Br bond, a process that can follow different mechanistic routes depending on the metal, its ligands, and the substrate. acs.org

For a primary alkyl bromide like this compound, the oxidative addition to a Pd(0) center, a cornerstone of many coupling reactions like the Suzuki, Heck, and Negishi couplings, is generally slower than for aryl or vinyl halides. acs.org The mechanism is often proposed to be a nucleophilic, Sₙ2-type pathway. acs.org In this scenario, the electron-rich metal complex attacks the electrophilic carbon atom, leading to the displacement of the bromide ion and the formation of a Pd(II)-alkyl intermediate. The general catalytic cycle proceeds through oxidative addition, transmetalation with an organometallic reagent (e.g., an organoborane in Suzuki coupling), and finally, reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst. libretexts.org

Alternatively, particularly with first-row transition metals like nickel and iron, a radical pathway can operate. acs.orgnih.gov This may involve a single-electron transfer (SET) from the metal to the alkyl halide, generating an alkyl radical and a metal(I)-halide species. This pathway is less common for palladium but can be significant for nickel-catalyzed couplings. acs.org The use of C(sp³)-electrophiles like this compound in these reactions is critical for building complex molecular architectures from smaller fragments. openstax.org

Below is a table summarizing potential cross-coupling reactions involving the oxidative addition to the C-Br bond of this compound.

Table 1: Potential Organometallic Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type | Mechanistic Note |

|---|---|---|---|---|

| Suzuki Coupling | Organoboronic acid/ester | Pd(0) complex, Base | Extended carbon chain | Oxidative addition likely follows an Sₙ2 pathway. libretexts.org |

| Negishi Coupling | Organozinc reagent | Pd(0) or Ni(0) complex | Extended carbon chain | Highly effective for C(sp³)-C(sp²) and C(sp³)-C(sp³) bond formation. acs.org |

| Stille Coupling | Organostannane reagent | Pd(0) complex | Extended carbon chain | Tolerant of many functional groups, but tin reagents are toxic. |

| Kumada Coupling | Grignard reagent (R-MgBr) | Ni(0) or Pd(0) complex | Extended carbon chain | Highly reactive nucleophiles; chemo-selectivity can be an issue. |

| Gilman Reagent | Lithium diorganocuprate | Stoichiometric LiR₂Cu | Extended carbon chain | Proceeds via a Cu(III) intermediate after oxidative addition. libretexts.org |

Interplay and Chemo-Differentiation of Multiple Functional Groups

The presence of three distinct functional groups—primary alkyl bromide, α,β-unsaturated aldehyde, and an alkene—within this compound necessitates careful control of reaction conditions to achieve chemo-selectivity. The reactivity of each site can be selectively targeted.

The Aldehyde Group: The enal functionality is susceptible to both 1,2-addition (at the carbonyl carbon) and 1,4-conjugate addition (at the β-carbon) by nucleophiles. Strong, hard nucleophiles like Grignard reagents or organolithium compounds tend to favor 1,2-addition to the carbonyl. Softer nucleophiles, such as cuprates or thiolates, typically favor 1,4-conjugate addition. The aldehyde can also be selectively reduced to an alcohol using reagents like sodium borohydride (B1222165) (NaBH₄) or oxidized to a carboxylic acid.

The Carbon-Bromine Bond: This bond is the key site for nucleophilic substitution and the organometallic cross-coupling reactions discussed previously. Its reactivity is generally independent of the enal system under neutral or basic conditions, allowing for coupling reactions without disturbing the aldehyde.

The α,β-Unsaturated System: The double bond of the enal can undergo electrophilic addition, though it is deactivated by the electron-withdrawing nature of the carbonyl group. It is also the site for conjugate additions and can participate in pericyclic reactions like the Diels-Alder reaction, where the enal acts as a dienophile.

Achieving chemo-differentiation involves selecting reagents and conditions that favor reaction at one site over the others. For example, performing a Suzuki coupling using a palladium catalyst and a mild base would be expected to selectively engage the C-Br bond, leaving the enal moiety intact. Conversely, reaction with NaBH₄ at low temperatures would selectively reduce the aldehyde to an alcohol without affecting the C-Br bond.

Table 2: Chemo-Differentiated Reactions of this compound

| Target Functional Group | Reaction Type | Reagent/Conditions | Expected Major Product |

|---|---|---|---|

| Aldehyde (Carbonyl) | 1,2-Reduction | NaBH₄, MeOH, 0 °C | 8-Bromo-2,6-dimethyloct-2-en-1-ol |

| Aldehyde (Carbonyl) | Oxidation | NaClO₂, NaH₂PO₄, 2-methyl-2-butene | 8-Bromo-2,6-dimethyloct-2-enoic acid |

| Enal System (β-carbon) | 1,4-Conjugate Addition | R₂CuLi (Gilman Reagent) | 8-Bromo-3-alkyl-2,6-dimethyloctanal |

| Carbon-Bromine Bond | Nucleophilic Substitution | NaCN, DMSO | 9-Cyano-2,6-dimethyloct-2-enal |

Photochemical and Radical Reaction Pathways in Unsaturated Halogenated Systems

The structure of this compound is well-suited for intramolecular radical reactions. A carbon-centered radical can be generated at the C-8 position via homolytic cleavage of the C-Br bond, typically initiated by radical initiators like AIBN (azobisisobutyronitrile) with a radical mediator such as tributyltin hydride (Bu₃SnH), or through photochemical irradiation.

Once formed, the C-8 primary radical can undergo several intramolecular cyclization pathways by attacking the electron-deficient π-system of the enal. The regiochemical and stereochemical outcome of such cyclizations is often predictable by Baldwin's rules. The most probable pathways would involve addition to the double bond at either C-2 or C-3.

6-exo-trig Cyclization: The C-8 radical could attack the C-3 position of the double bond. This pathway is generally favored according to Baldwin's rules and would lead to the formation of a five-membered ring containing a methyl group and an aldehyde-substituted carbon radical, which would then be quenched by a hydrogen atom source (e.g., Bu₃SnH).

7-endo-trig Cyclization: Attack of the C-8 radical at the C-2 position would result in a seven-membered ring. This pathway is generally considered kinetically less favorable than the 6-exo pathway.

Attack on the Carbonyl: It is also conceivable, though less common, for the C-8 radical to attack the carbonyl oxygen, leading to the formation of a cyclic ether after subsequent steps.

These radical cascade reactions are powerful tools in organic synthesis for constructing complex cyclic systems from acyclic precursors. nih.gov The specific reaction pathway taken by this compound would depend on the reaction conditions, including the method of radical generation and the presence of any mediating reagents.

Table 3: Potential Intramolecular Radical Cyclization Pathways

| Pathway | Radical Attack Site | Ring Size Formed | Kinetic Favorability (Baldwin's Rules) | Potential Product Core Structure |

|---|---|---|---|---|

| 6-exo-trig | C-3 (β-carbon of enal) | 6-membered | Favorable | Cyclohexane derivative |

| 5-exo-trig | C-2 (α-carbon of enal) | 5-membered | Favorable | Cyclopentane derivative |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 8 Bromo 2,6 Dimethyloct 2 Enal

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon (¹³C) NMR Spectroscopy for Connectivity

Detailed ¹H and ¹³C NMR data, including chemical shifts (δ), coupling constants (J), and signal multiplicities, are fundamental for establishing the carbon-hydrogen framework of 8-Bromo-2,6-dimethyloct-2-enal. This would involve identifying signals for the aldehydic proton, the vinylic proton, the proton on the carbon bearing the bromine, and the various methylene (B1212753) and methyl groups. However, no specific chemical shift or coupling constant values are reported in the surveyed public databases or scientific articles for this specific molecule.

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY) for Stereochemical and Conformational Analysis

Advanced 2D NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and determining the compound's stereochemistry.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded carbon and proton atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would establish long-range (2-3 bond) correlations between protons and carbons, key for linking the molecule's fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information on through-space proximity of protons, helping to define the stereochemistry around the C2-C3 double bond and the chiral center at C6.

Despite the theoretical applicability of these techniques, no experimental 2D NMR data for this compound could be located.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

HRMS is essential for determining the exact mass of the molecular ion, which in turn confirms the elemental composition. For C₁₀H₁₇BrO, the presence of bromine's two major isotopes (⁷⁹Br and ⁸¹Br) would result in a characteristic M and M+2 isotopic pattern. While the nominal molecular weight is known, the precise experimental mass measurement from HRMS, which would confirm the molecular formula C₁₀H₁₇BrO, is not publicly documented.

Vibrational Spectroscopy (FT-IR, Raman) for Diagnostic Functional Group Identification

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, key expected signals would include:

A strong C=O stretch for the aldehyde (typically ~1680-1705 cm⁻¹ for a conjugated aldehyde).

A C=C stretch for the alkene (typically ~1620-1680 cm⁻¹).

C-H stretches for the aldehyde, alkene, and alkyl regions.

A C-Br stretch (typically in the lower frequency region, 500-600 cm⁻¹).

Specific, experimentally determined vibrational frequencies for this compound are not available.

Chromatographic Methods (GC-MS, HPLC) for Purity Assessment and Isomer Separation

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are standard methods for assessing the purity of a sample and separating potential isomers (e.g., E/Z isomers of the double bond or enantiomers if a chiral synthesis is performed). While some commercial suppliers mention that purity is assessed by GC-MS, the actual chromatograms, retention times, or mass fragmentation patterns are not provided.

Optical Rotation Measurements for Chiral Purity Determination

The presence of a chiral center at the C6 position means that this compound can exist as enantiomers. Optical rotation measurements using a polarimeter would be necessary to determine the specific rotation [α]D of an enantiomerically enriched sample and to assess its enantiomeric purity. No such measurements have been published.

Chemical Transformations and Derivatization Strategies of 8 Bromo 2,6 Dimethyloct 2 Enal

Modifications of the Aldehyde Functionality

The aldehyde group in 8-Bromo-2,6-dimethyloct-2-enal is a primary site for a variety of chemical modifications, including reduction, oxidation, and the formation of nitrogen-containing derivatives and protecting groups.

Selective Reduction to Primary Alcohols and Hydrocarbons

The aldehyde functionality of this compound can be selectively reduced to either a primary alcohol or a hydrocarbon. The choice of reducing agent and reaction conditions dictates the final product.

The reduction of the aldehyde to a primary alcohol, yielding 8-Bromo-2,6-dimethyloct-2-en-1-ol, is a common transformation. This can be achieved with high chemoselectivity, preserving the alkene and bromo functionalities, by using mild hydride reagents such as sodium borohydride (B1222165) (NaBH₄). The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695) at controlled temperatures. The use of NaBH₄ in the presence of cerium(III) chloride (the Luche reduction) is particularly effective for the 1,2-reduction of α,β-unsaturated aldehydes, minimizing the competing 1,4-conjugate addition. acs.org

For the complete reduction of the aldehyde to a methyl group, thereby converting the enal to the corresponding alkene, more forcing conditions are required. The Wolff-Kishner reduction, which involves the formation of a hydrazone intermediate followed by treatment with a strong base at high temperatures, is a suitable method. wikipedia.orgbyjus.comlibretexts.org This reaction is effective for the deoxygenation of aldehydes and ketones, including α,β-unsaturated systems. reddit.com The general conditions for a Wolff-Kishner reduction are presented in the table below.

| Reagent/Condition | Product |

| 1. Hydrazine (B178648) (N₂H₄) | 8-Bromo-2,6-dimethyloct-2-ene |

| 2. Strong base (e.g., KOH or NaOH) | |

| 3. High temperature (e.g., in diethylene glycol) |

Oxidation to Carboxylic Acids and Esters

The aldehyde group of this compound can be readily oxidized to a carboxylic acid, 8-bromo-2,6-dimethyloct-2-enoic acid. This transformation can be accomplished using a variety of oxidizing agents. pressbooks.pub Strong oxidants like potassium permanganate (B83412) (KMnO₄) under alkaline conditions or hot nitric acid will effectively convert the aldehyde to a carboxylic acid. pressbooks.publibretexts.org Milder oxidizing agents can also be employed to achieve this transformation with high yield. organic-chemistry.org

The resulting carboxylic acid can be further derivatized to form esters through Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). wikipedia.orgmasterorganicchemistry.comorganicchemistrytutor.comlibretexts.orgmasterorganicchemistry.com The equilibrium of the reaction is typically driven towards the ester product by using an excess of the alcohol or by removing the water formed during the reaction.

| Reagent/Condition | Intermediate Product | Final Product (Ester) |

| 1. Oxidizing agent (e.g., KMnO₄) | 8-Bromo-2,6-dimethyloct-2-enoic acid | 8-Bromo-2,6-dimethyloct-2-enoate |

| 2. Alcohol (R'OH) | ||

| 3. Acid catalyst (e.g., H₂SO₄) |

Formation of Imines, Oximes, and Hydrazones

The carbonyl carbon of the aldehyde in this compound is electrophilic and readily reacts with nitrogen-based nucleophiles to form a variety of C=N double bond-containing derivatives.

Imines (or Schiff bases) are formed by the reaction of the aldehyde with primary amines. This condensation reaction, which involves the elimination of a water molecule, is typically catalyzed by acid. masterorganicchemistry.comorganic-chemistry.org The reaction of α,β-unsaturated aldehydes with primary amines can sometimes lead to a mixture of 1,2- and 1,4-addition products, but conditions can often be optimized to favor the formation of the α,β-unsaturated imine. worktribe.comacs.org

Oximes are synthesized by the condensation of the aldehyde with hydroxylamine (B1172632) (NH₂OH). wikipedia.orgchemtube3d.com This reaction is also typically carried out under mildly acidic conditions. The resulting oximes can exist as E/Z isomers. The formation of oximes from α,β-unsaturated aldehydes generally proceeds smoothly without affecting the double bond. nih.gov

Hydrazones are formed from the reaction of the aldehyde with hydrazine (N₂H₄) or its derivatives (e.g., phenylhydrazine). wikipedia.orgyoutube.com This reaction is a key step in the Wolff-Kishner reduction. The reaction of α,β-unsaturated carbonyl compounds with hydrazines can sometimes lead to cyclization products like pyrazolines, depending on the reaction conditions and the structure of the hydrazine. researchgate.net

| Reagent | Product Type | General Product Structure |

| Primary Amine (R'-NH₂) | Imine | C=N-R' |

| Hydroxylamine (NH₂OH) | Oxime | C=N-OH |

| Hydrazine (N₂H₄) | Hydrazone | C=N-NH₂ |

Acetal (B89532) and Hemiacetal Formation for Protecting Group Strategies

The aldehyde functionality of this compound can be protected to allow for selective reactions at the alkene or bromo position. A common and effective protecting group for aldehydes is a cyclic acetal, formed by the reaction with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst. ncert.nic.inyoutube.comresearchgate.netlibretexts.org

This reaction is reversible and the acetal can be readily removed by treatment with aqueous acid, regenerating the aldehyde. The formation of a stable five-membered ring makes the use of ethylene glycol particularly favorable. youtube.com This protection strategy is crucial when performing reactions that would otherwise affect the aldehyde group, such as certain reductions or organometallic additions.

| Reagent/Condition | Protected Product | Deprotection Reagent |

| Ethylene glycol, Acid catalyst | 1,3-dioxolane derivative | Aqueous acid (e.g., H₃O⁺) |

Reactions Involving the Alkene Unsaturation

The carbon-carbon double bond in this compound provides another handle for chemical modification, primarily through various reduction processes.

Catalytic Hydrogenation and Other Reductive Processes

The alkene functionality can be selectively reduced to a single bond, yielding 8-Bromo-2,6-dimethyloctanal, through catalytic hydrogenation. This reaction typically involves the use of a transition metal catalyst and a source of hydrogen.

Catalytic Hydrogenation using catalysts like Wilkinson's catalyst (RhCl(PPh₃)₃) is a powerful method for the selective hydrogenation of alkenes. byjus.comadichemistry.comquora.comyoutube.com Wilkinson's catalyst is known for its ability to selectively reduce less sterically hindered double bonds and often does not affect other functional groups like aldehydes. byjus.comyoutube.com This makes it a potentially ideal reagent for the selective reduction of the C=C bond in this compound, leaving the aldehyde and bromo groups intact. The general conditions for such a hydrogenation are outlined below.

| Catalyst | Hydrogen Source | Product |

| Wilkinson's catalyst (RhCl(PPh₃)₃) | H₂ gas | 8-Bromo-2,6-dimethyloctanal |

Other reductive processes can also be employed. For instance, nickel boride, generated in situ, has been shown to be effective for the chemoselective reduction of the carbon-carbon double bond in α,β-unsaturated aldehydes, ketones, carboxylic acids, and esters. researchgate.netoup.com

Epoxidation and Dihydroxylation Stereochemistry

The presence of a trisubstituted double bond in conjugation with an aldehyde group in this compound allows for stereoselective epoxidation and dihydroxylation reactions. The stereochemical outcome of these transformations is influenced by the directing effects of the existing chiral center and the choice of reagents.

Dihydroxylation: Dihydroxylation of the double bond in this compound can be accomplished using reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) to yield a vicinal diol. wikipedia.org Sharpless asymmetric dihydroxylation, which utilizes a catalytic amount of OsO₄ in the presence of a chiral ligand (e.g., derivatives of dihydroquinidine (B8771983) or dihydroquinine), is a powerful method for achieving high enantioselectivity. wikipedia.orgresearchgate.netorganicreactions.org The choice of the chiral ligand dictates the face of the double bond that is hydroxylated, allowing for the selective synthesis of diastereomers. wikipedia.orgnumberanalytics.com Given the existing chirality in this compound, substrate-controlled diastereoselective dihydroxylation is also a possibility, where the chiral center at C6 directs the approach of the oxidizing agent. acs.org

| Transformation | Reagent/Catalyst | Expected Stereochemical Outcome |

| Epoxidation | Hydrogen peroxide, base | Mixture of diastereomers, potentially influenced by substrate control |

| Asymmetric Epoxidation | Chiral phase-transfer catalyst (e.g., Cinchona alkaloid derivative) | High enantioselectivity, formation of a specific enantiomer of the epoxide |

| Dihydroxylation | OsO₄ (catalytic), NMO | Syn-dihydroxylation, mixture of diastereomers |

| Asymmetric Dihydroxylation | OsO₄ (catalytic), K₃[Fe(CN)₆], (DHQ)₂PHAL or (DHQD)₂PHAL | High enantioselectivity, formation of a specific diastereomer of the diol |

Electrophilic Additions Across the Double Bond

The electron-rich double bond in this compound is susceptible to electrophilic addition reactions. The regioselectivity of these additions is governed by the electronic effects of the conjugated aldehyde group and the steric hindrance from the methyl substituents.

The conjugated system in α,β-unsaturated aldehydes makes the β-carbon electrophilic. libretexts.orgpressbooks.pub Nucleophilic attack is therefore more likely to occur at the β-position (conjugate addition). libretexts.orgpressbooks.pubpressbooks.pubfiveable.melibretexts.org However, under certain conditions, electrophilic addition to the double bond can be achieved. For instance, the addition of hydrohalic acids (like HBr) would likely proceed via a carbocation intermediate. The stability of this intermediate would dictate the regiochemical outcome, with the bromine adding to the carbon that can best stabilize the positive charge. Due to the electron-withdrawing nature of the aldehyde, the carbocation would be more stable at the α-position, leading to the addition of the nucleophile at this position.

Addition of molecular halogens, such as bromine (Br₂), would proceed through a bromonium ion intermediate. The subsequent nucleophilic attack by the bromide ion would occur in an anti-fashion, leading to a trans-dibrominated product. The regioselectivity would again be influenced by the electronic and steric factors within the molecule.

| Electrophile | Reagent | Expected Product |

| Hydrobromic acid | HBr | 3,8-Dibromo-2,6-dimethyloctanal |

| Bromine | Br₂ | 2,3,8-Tribromo-2,6-dimethyloctanal |

Transformations of the Bromine Substituent

The primary alkyl bromide functionality in this compound is a key handle for a variety of synthetic transformations, including nucleophilic substitutions and the formation of organometallic reagents for carbon-carbon bond construction.

Nucleophilic Displacement with Carbon, Nitrogen, or Oxygen Nucleophiles

The primary nature of the carbon-bromine bond makes it amenable to Sₙ2 reactions with a range of nucleophiles. libretexts.orgkau.edu.sa The presence of the aldehyde group requires careful selection of reaction conditions to avoid undesired side reactions.

Carbon Nucleophiles: Cyanide ions (e.g., from sodium or potassium cyanide) can displace the bromide to form the corresponding nitrile. youtube.com This reaction extends the carbon chain by one and provides a versatile functional group that can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Nitrogen Nucleophiles: Azide (B81097) ions (e.g., from sodium azide) are excellent nucleophiles for the Sₙ2 reaction, leading to the formation of an alkyl azide. nih.govmdma.chmasterorganicchemistry.comorganic-chemistry.org This azide can then be reduced to a primary amine, for example, via a Staudinger reaction or by catalytic hydrogenation.

Oxygen Nucleophiles: Alkoxides, such as sodium methoxide, can be used to displace the bromide, forming an ether. libretexts.orgorgosolver.com It is important to use a non-nucleophilic base if deprotonation is to be avoided, or to use the alkoxide as the nucleophile itself in an Williamson-ether-type synthesis.

| Nucleophile | Reagent | Product |

| Cyanide | NaCN or KCN in a polar aprotic solvent (e.g., DMSO) | 9-Cyano-2,6-dimethyloct-2-enal |

| Azide | NaN₃ in a polar aprotic solvent (e.g., DMF) | 8-Azido-2,6-dimethyloct-2-enal |

| Methoxide | NaOMe in Methanol | 8-Methoxy-2,6-dimethyloct-2-enal |

Grignard and Organolithium Reagent Formation for Carbon-Carbon Bond Construction

The formation of Grignard or organolithium reagents from this compound presents a challenge due to the presence of the electrophilic aldehyde group, which would be readily attacked by these highly nucleophilic organometallic species. masterorganicchemistry.combyjus.comsigmaaldrich.comorganic-chemistry.orgwikipedia.orgyoutube.comlibretexts.org Therefore, protection of the aldehyde is a prerequisite for the successful formation of these reagents.

Protection Strategy: The aldehyde can be protected as an acetal, for example, by reacting it with ethylene glycol in the presence of an acid catalyst. Once the aldehyde is protected, the Grignard reagent can be formed by treating the protected bromo-acetal with magnesium metal in an etheral solvent like THF or diethyl ether. masterorganicchemistry.com Similarly, the organolithium reagent can be prepared by reacting the protected bromide with lithium metal. libretexts.orgwikipedia.orgmasterorganicchemistry.com

Reaction with Electrophiles: Once formed, these organometallic reagents can be reacted with a variety of electrophiles to form new carbon-carbon bonds. For example, reaction with another aldehyde or a ketone will yield a secondary or tertiary alcohol, respectively, after acidic workup which would also deprotect the aldehyde. youtube.commasterorganicchemistry.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and the primary alkyl bromide in this compound (after protection of the aldehyde) can serve as the electrophilic partner in these transformations.

Heck Reaction: The Heck reaction involves the coupling of an alkyl or aryl halide with an alkene in the presence of a palladium catalyst and a base. nih.govmanchester.ac.ukbeilstein-journals.orgacs.orgnih.gov The protected form of this compound could be coupled with various alkenes to introduce new unsaturated moieties.

Suzuki Coupling: The Suzuki coupling reaction pairs an organoboron compound (such as a boronic acid or ester) with an alkyl or aryl halide. nih.govacs.orgprinceton.educapes.gov.br This reaction is known for its mild conditions and tolerance of a wide range of functional groups, although protection of the aldehyde in this compound would still be advisable.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an alkyl or aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst. acs.orgorganic-chemistry.orgresearchgate.netresearchgate.netnih.gov This reaction would allow for the introduction of an alkyne functionality at the 8-position of the protected this compound scaffold.

| Reaction | Coupling Partner | Catalyst System | Expected Product (after deprotection) |

| Heck | Alkene (e.g., styrene) | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | 8-Styryl-2,6-dimethyloct-2-enal |

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 8-Phenyl-2,6-dimethyloct-2-enal |

| Sonogashira | Terminal alkyne (e.g., phenylacetylene) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₂N) | 8-(Phenylethynyl)-2,6-dimethyloct-2-enal |

Theoretical and Computational Chemistry Studies on 8 Bromo 2,6 Dimethyloct 2 Enal

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.

For a molecule like 8-Bromo-2,6-dimethyloct-2-enal, Density Functional Theory (DFT) would be the method of choice for investigating its ground state properties. Calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-31G*), would yield optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. Furthermore, DFT provides insights into the electronic structure, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting reactivity. A hypothetical data table of key ground state properties that could be generated from such a study is presented below.

Hypothetical DFT-Calculated Ground State Properties of this compound

| Property | Predicted Value |

|---|---|

| C=O Bond Length | Data not available |

| C=C Bond Length | Data not available |

| C-Br Bond Length | Data not available |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

The reactivity of the α,β-unsaturated aldehyde system in this compound makes it susceptible to both 1,2- and 1,4- (conjugate) addition reactions. libretexts.org Transition state theory, coupled with DFT calculations, would be employed to model the potential energy surfaces of these reaction pathways. By locating the transition state structures and calculating their activation energies, chemists can predict which pathway is kinetically favored under different reaction conditions. pageplace.de This is particularly important for understanding how different nucleophiles would react with the molecule.

Conformational Analysis and Molecular Dynamics Simulations

The acyclic and flexible nature of this compound, with its multiple rotatable bonds, suggests a complex conformational landscape. Conformational analysis would be performed to identify the low-energy conformers and their relative populations. Molecular dynamics (MD) simulations could then be used to study the dynamic behavior of the molecule in different environments (e.g., in various solvents). vtt.fimdpi.com These simulations track the atomic motions over time, providing insights into the molecule's flexibility, average structure, and interactions with its surroundings.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods are powerful tools for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. researchgate.net For this compound, DFT calculations could be used to predict its 1H and 13C NMR chemical shifts and infrared (IR) vibrational frequencies. nih.govresearchgate.net By comparing these predicted spectra with experimental data, the proposed structure and stereochemistry can be confirmed. The accuracy of these predictions has been shown to be valuable, though challenges can arise in complex or strained molecules. nih.gov

Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value | Experimental Value |

|---|---|---|

| 1H NMR (CHO) | Data not available | Data not available |

| 13C NMR (C=O) | Data not available | Data not available |

Stereochemical Models and Computational Prediction of Diastereoselectivity

The presence of a stereocenter at the 6-position of this compound means that reactions at the double bond or carbonyl group can lead to the formation of diastereomers. Computational models can be built to predict the diastereoselectivity of such reactions. By calculating the energies of the transition states leading to the different diastereomeric products, it is possible to predict which diastereomer will be formed in excess. This is a critical aspect of planning stereoselective syntheses.

Advanced Research Applications and Future Directions in Organic Synthesis

8-Bromo-2,6-dimethyloct-2-enal as a Key Synthetic Building Block in Complex Molecule Synthesis

The presence of multiple reactive sites within a single molecular framework makes this compound a potentially valuable precursor in the assembly of intricate molecular architectures. The strategic and selective manipulation of its functional groups could offer efficient pathways to a variety of complex target molecules.

Total Synthesis of Branched Aliphatic Natural Products (e.g., Cembranoids, Terpenoids)

The carbon skeleton of this compound is reminiscent of acyclic terpenoid precursors, such as geraniol (B1671447) and citronellal (B1669106), which are the biosynthetic starting materials for a vast array of cyclic and polycyclic natural products. nih.govresearchgate.netbibliotekanauki.pl This structural similarity suggests its potential as a synthetic building block in the total synthesis of complex terpenoids and cembranoids. nih.govacs.org

The synthesis of furanocembranoids, for instance, often involves the construction of a complex acyclic carbon framework that is later cyclized. nih.govacs.org The aldehyde functionality in this compound could serve as a handle for chain extension or for the introduction of other functionalities, while the alkyl bromide offers a site for intramolecular cyclization, a key step in the formation of the characteristic large rings of cembranoids. nih.gov Furthermore, the α,β-unsaturated nature of the aldehyde allows for conjugate additions, which could be exploited to introduce additional complexity and stereocenters. libretexts.orgwikipedia.org The synthesis of some terpenoid derivatives has utilized bromo-3-methyl-2-butene as a precursor, highlighting the utility of brominated building blocks in this field. nih.gov

| Natural Product Class | Potential Synthetic Utility of this compound | Key Reactions |

| Cembranoids | Precursor for macrocyclization via intramolecular alkylation of an enolate or other nucleophile by the terminal bromide. | Intramolecular cyclization, Aldol (B89426) reactions, Conjugate additions |

| Terpenoids | Building block for the assembly of acyclic precursors to cyclic terpenoids. | Wittig reactions, Grignard reactions, Epoxidation, Biomimetic cyclizations |

Precursor for Advanced Polymeric Materials and Functional Organic Frameworks

The dual functionality of this compound also lends itself to applications in polymer chemistry and materials science. Polyfunctional monomers are essential for the creation of cross-linked polymers and functional materials with tailored properties. msu.eduwikipedia.orglibretexts.org

The aldehyde group can participate in a variety of polymerization reactions. For instance, it can undergo condensation with amines to form imine-linked covalent organic frameworks (COFs), which are crystalline porous materials with applications in gas storage, catalysis, and sensing. alfa-chemistry.comcd-bioparticles.netacs.org Aldehyde-functionalized COFs have been synthesized and utilized for various applications, demonstrating the versatility of this functional group in the construction of such materials. alfa-chemistry.comrsc.orgresearchgate.net The terminal bromide in this compound could be used for post-synthetic modification of the resulting polymer or framework, or it could be converted to other functional groups prior to polymerization to create multifunctional materials.

| Material Type | Potential Role of this compound | Potential Linkages/Reactions |

| Advanced Polymers | Polyfunctional monomer for step-growth polymerization. wikipedia.orgjove.com | Polyamide or polyester (B1180765) formation (after conversion of functional groups), Radical polymerization via the double bond. msu.edu |

| Functional Organic Frameworks (FOFs) | Linker molecule for the construction of porous crystalline materials. alfa-chemistry.com | Imine condensation, Aminal formation. alfa-chemistry.com |

Development of Novel Reaction Methodologies Exploiting its Unique Polyfunctional Reactivity

The coexistence of an α,β-unsaturated aldehyde and a terminal alkyl bromide in this compound presents opportunities for the development of novel and selective chemical transformations. The ability to chemoselectively react one functional group in the presence of the other is a key challenge and a source of synthetic innovation. studyrocket.co.uk

The α,β-unsaturated aldehyde moiety can undergo 1,2- or 1,4-nucleophilic addition, depending on the nature of the nucleophile and the reaction conditions. libretexts.orgwikipedia.orgpressbooks.pub This allows for a diverse range of transformations at one end of the molecule. At the other end, the terminal alkyl bromide is a classic electrophilic site for SN2 reactions. The development of orthogonal reaction conditions, where one site can be manipulated without affecting the other, would be a significant methodological advancement. Furthermore, the potential for tandem reactions, where an initial reaction at one site triggers a subsequent transformation at the other, could lead to the rapid construction of molecular complexity from a single, versatile starting material.

Exploration of Bio-Inspired Synthetic Pathways (e.g., Biomimetic Cyclizations)

The structural relationship of this compound to natural acyclic terpenoids like geraniol and citronellal makes it an intriguing substrate for biomimetic cyclization studies. nih.govresearchgate.netbibliotekanauki.plresearchgate.net In nature, terpene cyclases orchestrate complex cascade reactions to form cyclic structures from linear precursors. rsc.org Mimicking these processes in the laboratory is a major goal of synthetic organic chemistry.

The aldehyde group could be used to initiate cyclization, for example, through an acid-catalyzed intramolecular ene reaction or a Prins-type cyclization. The resulting carbocationic intermediate could then be trapped by the terminal bromide or other nucleophiles. The cyclization of citronellal to isopulegol (B1217435) is a well-known example of such a biomimetic transformation. researchgate.netacs.orggctlc.orgrsc.org The presence of the bromine atom in this compound could influence the course of such cyclizations, potentially leading to novel cyclic scaffolds.

Interdisciplinary Research with Physical Organic Chemistry and Materials Science

The study of this compound also offers fertile ground for interdisciplinary research. Physical organic chemistry can provide a deeper understanding of the reactivity of this polyfunctional molecule. researchgate.netnih.govresearchgate.netlumenlearning.combeilstein-journals.org For instance, kinetic and mechanistic studies of its various transformations can help in the rational design of selective synthetic methods. The study of reactive intermediates generated from this compound could also be of fundamental interest. nih.govresearchgate.netlumenlearning.com

In the realm of materials science, the design and synthesis of functional organic materials is a highly interdisciplinary endeavor. kyushu-u.ac.jpdeliuslab.commdpi.comox.ac.ukscitechseries.com The potential of this compound as a monomer for functional polymers or a linker for COFs opens up avenues for collaboration between synthetic organic chemists and materials scientists to create new materials with interesting electronic, optical, or catalytic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.